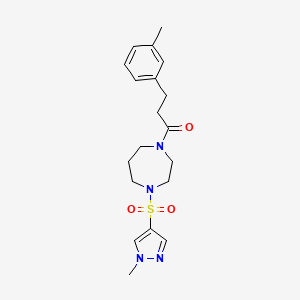

1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(m-tolyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(m-tolyl)propan-1-one is a useful research compound. Its molecular formula is C19H26N4O3S and its molecular weight is 390.5. The purity is usually 95%.

BenchChem offers high-quality 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(m-tolyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(m-tolyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Compounds related to the specified chemical structure have been the subject of extensive research in synthetic organic chemistry, particularly in the context of creating novel heterocyclic compounds. For instance, the addition of diazomethane and diazoethane to enantiopure substrates has afforded corresponding pyrazolines with high diastereoselectivity, which could be further transformed into cyclopropanes and 3-oxabicyclo[4.1.0]heptan-2-ones under specific conditions, demonstrating the versatility of these compounds in synthetic applications (Cruz Cruz et al., 2009). Moreover, the cyclo-addition reaction of diazomethane with α,β-unsaturated sulfones highlighted the potential for creating 1- or 2-pyrazolines, showcasing a method for functionalizing sulfones and exploring their reactivity (Helder et al., 1973).

Corrosion Inhibition

Compounds containing diazole groups have been evaluated for their performance as corrosion inhibitors, demonstrating effectiveness in protecting metals against acidic corrosion. This application is particularly relevant for industrial scenarios where metal longevity is critical. The study by Babić-Samardžija et al. (2005) revealed that heterocyclic diazoles, including pyrazole derivatives, could significantly decrease corrosion rates in acidic environments, indicating the potential of these compounds in corrosion protection technologies (Babić-Samardžija et al., 2005).

Antimicrobial Applications

The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, including pyrazole derivatives, has been aimed at creating effective antimicrobial agents. Darwish et al. (2014) synthesized a variety of heterocyclic compounds bearing a biologically active sulfonamide moiety, which were evaluated for their in vitro antibacterial and antifungal activities, showing promising results. This research underscores the potential of such compounds in the development of new antimicrobial agents (Darwish et al., 2014).

Photolytic and Thermal Transformations

Research into the thermal and photolytic transformations of spirocyclic 3H-pyrazoles formed by reactions of methyl, phenyl, and p-tolyl phenylethynyl sulfones with 9-diazofluorene has provided insights into the stability and reactivity of these compounds under different conditions. Vasin et al. (2014) explored the isomerization and transformation of these pyrazoles into various structurally complex derivatives, indicating the potential for fine-tuning the properties of these compounds through controlled reactions (Vasin et al., 2014).

properties

IUPAC Name |

3-(3-methylphenyl)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S/c1-16-5-3-6-17(13-16)7-8-19(24)22-9-4-10-23(12-11-22)27(25,26)18-14-20-21(2)15-18/h3,5-6,13-15H,4,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSMCYVIEDMBKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(m-tolyl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methylphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2766255.png)

![6-Tert-butyl-2-[1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2766258.png)

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766260.png)

![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino methanesulfonate](/img/structure/B2766261.png)

![N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2766263.png)

![5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2766270.png)

![1,3-Dimethyl-8-{[4-benzylpiperidyl]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2766272.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2766274.png)